5-(2-Bromo-4-fluorophenyl)-1,3-oxazole
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Overview
Description
5-(2-Bromo-4-fluorophenyl)-1,3-oxazole: is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and glyoxal.
Formation of Intermediate: The 2-bromo-4-fluoroaniline undergoes a condensation reaction with glyoxal to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the oxazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substituted Derivatives: Products with different substituents replacing the bromine or fluorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the oxazole ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Industry:
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenylacetonitrile
- 4-Bromo-2-fluorophenol
- 2-Bromo-4-fluorophenol
Comparison:
- Structural Differences: While these compounds share the bromo and fluoro substituents, their core structures differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups (e.g., acetonitrile, phenol) affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, 2-Bromo-4-fluorophenylacetonitrile is used in the synthesis of thiazolidin-4-one derivatives with antioxidant activity.
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGKULNRNQARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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